molecular formula C14H13ClN4O B612233 CFG920 CAS No. 1260006-20-9

CFG920

货号: B612233
CAS 编号: 1260006-20-9
分子量: 288.73 g/mol
InChI 键: ZVIFCOOHWGNPHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CFG920 是一种非甾体类、可逆抑制剂,可抑制甾体 17α-羟化酶/C17,20 裂解酶 (CYP17A1 或 CYP17) 和醛固酮合成酶 (CYP11B2)。它是一种口服活性化合物,具有潜在的抗雄激素和抗肿瘤活性。 This compound 在治疗转移性去势抵抗性前列腺癌方面显示出希望,因为它可以抑制睾丸和肾上腺中雄激素的产生 .

准备方法

CFG920 的合成涉及多个步骤,包括关键中间体的形成以及它们在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。

化学反应分析

CFG920 经历了各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 该化合物可以被还原形成还原衍生物。

    取代: this compound 可以进行取代反应,其中特定的官能团被其他官能团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。

科学研究应用

作用机制

CFG920 通过抑制 CYP17A1 和 CYP11B2 的酶活性来发挥作用。通过抑制 CYP17A1,this compound 减少了睾丸和肾上腺中雄激素的产生。雄激素水平的降低导致雄激素依赖性生长信号的减少和雄激素依赖性肿瘤细胞增殖的抑制。 对 CYP11B2 的抑制进一步促进了该化合物的抗肿瘤活性 .

相似化合物的比较

CFG920 独特的特点是同时抑制 CYP17A1 和 CYP11B2,这使其与其他类似化合物区分开来。一些类似的化合物包括:

This compound 的双重抑制机制提供了比这些类似化合物更广泛的活性谱,使其成为进一步研究和开发的有希望的候选药物。

生物活性

CFG920 is a novel non-steroidal compound developed as an inhibitor of cytochrome P450 enzymes CYP17 and CYP11B2, primarily targeting castration-resistant prostate cancer (CRPC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant case studies.

This compound functions by inhibiting two key enzymes involved in steroidogenesis:

  • CYP17A1 : This enzyme is critical for the biosynthesis of androgens, including testosterone. By inhibiting CYP17A1, this compound reduces androgen levels that fuel the growth of prostate cancer cells.
  • CYP11B2 : This enzyme is involved in aldosterone synthesis. Inhibition of CYP11B2 helps mitigate mineralocorticoid-related side effects, such as hypertension, which are common in patients treated with other androgen receptor inhibitors like abiraterone acetate.

The dual inhibition mechanism allows this compound to not only lower androgen levels but also maintain a more stable hormonal environment, potentially reducing cardiovascular risks associated with prostate cancer therapies .

Clinical Trials and Efficacy

This compound has undergone various phases of clinical trials to assess its safety and efficacy in treating metastatic CRPC. Notably:

  • Phase I/II Trials : A multicenter, open-label study evaluated this compound's safety and preliminary antitumor activity in patients who were either naïve to abiraterone or resistant to it. The trials indicated promising results with objective tumor responses observed in some patients who had previously failed other treatments .

Table 1: Summary of Clinical Findings

Trial PhasePatient TypeKey Findings
Phase I/IIMetastatic CRPCObjective responses in 3/23 patients; ongoing evaluation of safety and efficacy
Phase IAbiraterone-resistant patientsSafety profile favorable; reduction in serum androgen levels observed

Case Studies

Several case studies have highlighted this compound's effectiveness and biological activity:

  • Case Study on Tumor Response : A patient treated with this compound showed a significant reduction in prostate-specific antigen (PSA) levels, indicative of tumor response. This patient had previously progressed on enzalutamide and taxane chemotherapy .
  • Hormonal Level Changes : Another case documented changes in testosterone and aldosterone levels pre- and post-treatment with this compound. The results demonstrated a marked decrease in testosterone levels while maintaining aldosterone levels within a normal range, suggesting effective hormonal modulation without exacerbating mineralocorticoid effects .

Comparative Analysis with Other CYP17 Inhibitors

This compound's unique dual inhibition mechanism distinguishes it from other CYP17 inhibitors like abiraterone acetate. Below is a comparative analysis:

CompoundMechanism of ActionTypeFDA Approval
AbirateroneIrreversible inhibition of CYP17SteroidalYes
OrteronelSelective inhibition of 17,20 lyaseNon-steroidalNo
GaleteroneInhibition of CYP17 + AR antagonismNon-steroidalNo
This compound Dual inhibition of CYP17A1 and CYP11B2Non-steroidalOngoing trials

属性

CAS 编号

1260006-20-9

分子式

C14H13ClN4O

分子量

288.73 g/mol

IUPAC 名称

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI 键

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

规范 SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CFG-920;  CFG920;  CFG 920.

产品来源

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 600 mg, 3.3898 mmol) was reacted with 2-chloro-4-iodo-pyridine (974 mg, 4.067 mmol), 1,4-dioxane (60 mL), copper iodide (65 mg, 0.3398 mmol), trans-1,2-diamino cyclohexane (0.12 mL, 1.0169 mmol) and potassium phosphate (2.15 g, 10.1694 mmol) to afford 810 mg of the product (83% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFG920
Reactant of Route 2
Reactant of Route 2
CFG920
Reactant of Route 3
Reactant of Route 3
CFG920
Reactant of Route 4
CFG920
Reactant of Route 5
CFG920
Reactant of Route 6
CFG920

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。